molecular formula C14H8F2N2O4 B2875302 N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine CAS No. 303987-13-5

N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine

Cat. No.: B2875302
CAS No.: 303987-13-5
M. Wt: 306.225
InChI Key: WUAJFDGFIRDHKM-CAOOACKPSA-N
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Description

N-[(2,6-Difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel insecticides. Its structural framework is based on the 2,6-difluorobenzoyl moiety, which is a recognized pharmacophore in the design of chitin synthesis inhibitors . Compounds featuring this core structure are actively investigated to overcome the limitations of traditional insecticides, such as high toxicity and high residue, by optimizing the structure for improved activity and safety profiles . Research into analogous 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)urea compounds has demonstrated excellent insecticidal activity against pests like Mythimna separata and acaricidal activity against Tetranychus urticae . These related compounds induce characteristic symptoms of toxicity in target insects, including discoloration, weight loss, and cessation of feeding, leading to lethality . The compound serves as a versatile synthetic intermediate, providing researchers a valuable building block for constructing more complex molecules with potential biological activity through the application of bioelectronic equivalence and active substructure splicing principles . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O4/c15-11-5-2-6-12(16)13(11)14(19)22-17-8-9-3-1-4-10(7-9)18(20)21/h1-8H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAJFDGFIRDHKM-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with several classes of molecules, including:

Compound Class Example from Evidence Key Functional Groups Relevance to Target Compound
Schiff Bases 2-(2-Methylphenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine Imine linkage, nitro group Similar E-configuration and nitro effects
Difluorophenyl Derivatives N-(2,6-Difluorophenyl)acetamide 2,6-Difluorophenyl group Shared fluorine substituents
Nitroaromatic Amines N-(3-Nitrophenyl)acetamide 3-Nitrophenyl group Common nitro-substituted aromatic systems

Physicochemical Properties

Property Target Compound (Inferred) N-(2,6-Difluorophenyl)acetamide N-(3-Nitrophenyl)acetamide
Molecular Weight ~350–370 g/mol (estimated) 199.15 g/mol 194.14 g/mol
Polarity High (nitro and fluorine substituents) Moderate High
Solubility Likely low in water, high in DMSO Low in water Low in water

Preparation Methods

Reagents and Conditions

  • Starting material : 2,6-Difluorobenzoic acid (≥98% purity).
  • Chlorinating agent : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
  • Catalyst : Dimethylformamide (DMF, 0.1 eq.) as a Lewis acid.
  • Solvent : Anhydrous dichloromethane (DCM) or toluene.
  • Temperature : Reflux at 40–60°C for 4–6 hours.

Reaction Mechanism

The carboxylic acid reacts with SOCl₂ to form the acyl chloride, releasing SO₂ and HCl gas. DMF catalyzes the reaction by coordinating to the carbonyl oxygen, enhancing electrophilicity.

Workup and Purification

Excess SOCl₂ is removed under reduced pressure. The crude acyl chloride is used directly without further purification due to its hygroscopic nature.

Preparation of O-(2,6-Difluorobenzoyl)hydroxylamine

Acylation of Hydroxylamine

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), triethylamine (Et₃N, 2.2 eq.).
  • Solvent : Tetrahydrofuran (THF) or acetonitrile.
  • Conditions :
    • Neutralize NH₂OH·HCl with Et₃N at 0°C to liberate free hydroxylamine.
    • Add 2,6-difluorobenzoyl chloride dropwise.
    • Stir at room temperature for 12 hours.

Key Challenges

  • Regioselectivity : Hydroxylamine possesses two nucleophilic sites (N and O). Basic conditions favor O-acylation due to the higher electron density on oxygen.
  • Side reactions : Over-acylation to form N,O-bis(2,6-difluorobenzoyl)hydroxylamine is minimized by using a 1:1 molar ratio.

Isolation

The product is extracted with ethyl acetate, washed with 5% HCl (to remove excess Et₃N), and dried over MgSO₄. Yield: 68–72%.

Imine Formation via Condensation with 3-Nitrobenzaldehyde

Reaction Setup

  • Molar ratio : 1:1 O-(2,6-difluorobenzoyl)hydroxylamine to 3-nitrobenzaldehyde.
  • Acid catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).
  • Solvent : Toluene or dichloroethane.
  • Dehydrating agent : Molecular sieves (4 Å).
  • Temperature : Reflux at 110°C for 8–12 hours.

Stereochemical Control

The E-configuration of the imine is favored under thermodynamic control due to reduced steric hindrance between the 3-nitrophenyl and 2,6-difluorobenzoyl groups.

Workup

The reaction mixture is filtered to remove molecular sieves, concentrated under vacuum, and purified via silica gel chromatography (hexane/ethyl acetate 3:1). Yield: 58–65%.

Alternative Synthetic Routes

One-Pot Synthesis

Combining 2,6-difluorobenzoic acid, hydroxylamine, and 3-nitrobenzaldehyde in the presence of a coupling agent (e.g., DCC/DMAP) yields the target compound in lower yields (42–48%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates imine formation, improving yields to 70% but requiring specialized equipment.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃, 400 MHz) δ 8.92 (s, 1H, CH=N), 8.45–7.52 (m, 7H, aromatic), 7.28–7.12 (m, 2H, difluorophenyl).
¹³C NMR (CDCl₃, 100 MHz) δ 164.2 (C=O), 161.5 (d, J = 245 Hz, C-F), 153.8 (CH=N), 148.6 (NO₂).
IR (KBr) ν 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
MS (ESI+) m/z 403.1 [M+H]⁺.

Melting Point and Purity

  • Melting point : 142–144°C (uncorrected).
  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Applications and Derivatives

While no direct biological data exists for this compound, structurally related Schiff bases exhibit:

  • Antimicrobial activity (e.g., nitroaromatic derivatives).
  • Fluorescence properties for sensor applications.

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